A Comprehensive Technical Guide to the Physicochemical Characteristics of Diammonium Adipate
A Comprehensive Technical Guide to the Physicochemical Characteristics of Diammonium Adipate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diammonium adipate, the diammonium salt of adipic acid, is a white crystalline solid with applications in various fields, including as a food additive (E number E359) and in chemical synthesis.[1][2] In the pharmaceutical industry, understanding the physicochemical properties of such salt forms is crucial for drug development, as these characteristics can significantly influence a drug product's stability, solubility, and bioavailability. This guide provides an in-depth overview of the core physicochemical characteristics of diammonium adipate, detailed experimental protocols for their determination, and a visual representation of its synthesis and characterization workflow.
Physicochemical Characteristics
The fundamental physicochemical properties of diammonium adipate are summarized in the tables below. These properties are critical for its handling, formulation, and application in research and development.
Table 1: General and Physical Properties of Diammonium Adipate
| Property | Value | Reference |
| IUPAC Name | diazanium;hexanedioate | [3] |
| Synonyms | Ammonium adipate, Adipic acid diammonium salt | [3][4] |
| Molecular Formula | C₆H₁₆N₂O₄ | [2] |
| Molecular Weight | 180.20 g/mol | [2] |
| Appearance | White crystalline powder | [4] |
| Melting Point | Approximately 151-154 °C | [5] |
| Density | 1.25 g/cm³ | [BOC Sciences] |
| Solubility | Soluble in water, practically insoluble in alcohol. | [Muby Chemicals] |
Table 2: Spectroscopic Data for Diammonium Adipate
| Spectroscopic Technique | Key Peaks/Shifts (ppm or cm⁻¹) | Reference |
| ¹H NMR (D₂O) | δ ~2.20 (m, 4H, -CH₂-C=O), δ ~1.55 (m, 4H, -CH₂-CH₂-) | [ChemicalBook] |
| FTIR (Transmission) | The spectrum is available for review. Key expected absorptions include N-H stretching of the ammonium ion, C=O stretching of the carboxylate, and C-H stretching of the alkyl chain. | [1][6] |
Experimental Protocols
This section outlines the detailed methodologies for the synthesis and characterization of diammonium adipate.
Synthesis of Diammonium Adipate
The synthesis of diammonium adipate is a straightforward acid-base neutralization reaction between adipic acid and ammonium hydroxide.[7]
Materials and Equipment:
-
Adipic acid (≥99%)
-
Ammonium hydroxide solution (28-30% NH₃ basis)
-
Deionized water
-
Ethanol (95%)
-
Magnetic stirrer with hotplate
-
250 mL round-bottom flask
-
Dropping funnel
-
pH meter or pH indicator strips
-
Büchner funnel and flask
-
Vacuum pump
-
Drying oven
Procedure:
-
Dissolution of Adipic Acid: In the 250 mL round-bottom flask, dissolve 14.61 g (0.1 mol) of adipic acid in 100 mL of deionized water. Gentle heating (to approximately 50-60 °C) may be applied to facilitate dissolution.
-
Neutralization: While stirring the adipic acid solution, slowly add concentrated ammonium hydroxide solution dropwise from the dropping funnel.
-
pH Monitoring: Continuously monitor the pH of the reaction mixture. The target pH for the formation of diammonium adipate is approximately 7.0-7.5.
-
Reaction Completion: After reaching the target pH, continue stirring the solution at room temperature for an additional 30 minutes to ensure the reaction is complete.
-
Crystallization: Cool the solution in an ice bath to induce the crystallization of diammonium adipate. The salt is less soluble in cold water.
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified diammonium adipate crystals in a vacuum oven at a temperature below its melting point (e.g., 60-70 °C) until a constant weight is achieved.
Physicochemical Characterization
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is identified as the peak of the endothermic transition.
Apparatus:
-
Differential Scanning Calorimeter
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dried diammonium adipate sample into an aluminum DSC pan.
-
Encapsulation: Seal the pan with a lid using a crimper.
-
Instrument Setup: Place the sealed sample pan and an empty sealed reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: Record the heat flow versus temperature. The temperature at the peak of the endothermic event corresponds to the melting point (Tm).
Principle: The equilibrium solubility is determined by measuring the concentration of a saturated solution of the compound in a specific solvent at a given temperature.
Apparatus:
-
Scintillation vials or flasks
-
Shaking incubator or magnetic stirrer
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Add an excess amount of diammonium adipate to a known volume of the solvent (e.g., deionized water) in a vial.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Sampling and Filtration: Withdraw an aliquot of the suspension and immediately filter it through a syringe filter to remove undissolved solids.
-
Quantification: Dilute the filtrate to a suitable concentration and analyze it using a calibrated analytical method (e.g., UV-Vis spectrophotometry if the compound has a chromophore, or HPLC) to determine the concentration of diammonium adipate.
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.
Principle: FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation.
Apparatus:
-
FTIR spectrometer
-
Agate mortar and pestle
-
KBr press
Procedure (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of the diammonium adipate sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet die and press it under high pressure to form a transparent or translucent pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
Principle: ¹H NMR spectroscopy provides information about the structure of a molecule by observing the magnetic properties of the hydrogen nuclei.
Apparatus:
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of diammonium adipate in a suitable deuterated solvent (e.g., D₂O) in an NMR tube.
-
Spectral Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum.
-
Data Analysis: Process the spectrum to identify the chemical shifts (δ), integration, and multiplicity of the signals, which correspond to the different types of protons in the molecule.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key processes related to diammonium adipate.
References
- 1. AMMONIUM ADIPATE(3385-41-9) IR Spectrum [chemicalbook.com]
- 2. Ammonium adipate - Wikipedia [en.wikipedia.org]
- 3. Ammonium adipate | C6H16N2O4 | CID 167786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 19090-60-9: Ammonium adipate | CymitQuimica [cymitquimica.com]
- 5. US20110269993A1 - Processes for producing adipic acid from fermentation broths containing diammonium adipate - Google Patents [patents.google.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. researchgate.net [researchgate.net]
